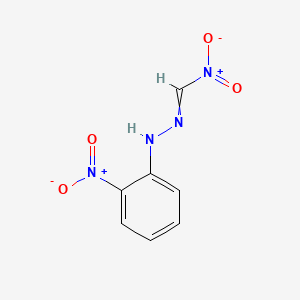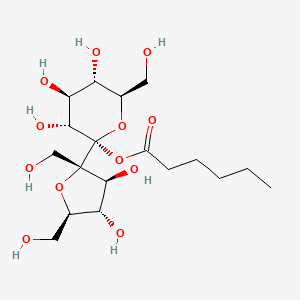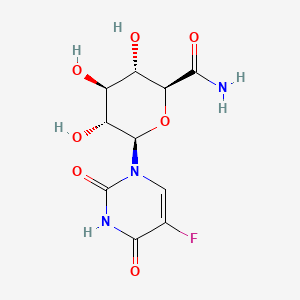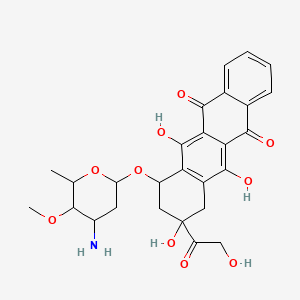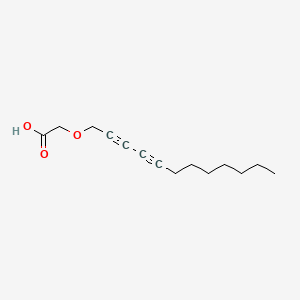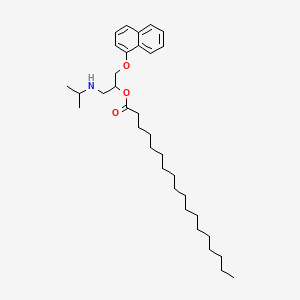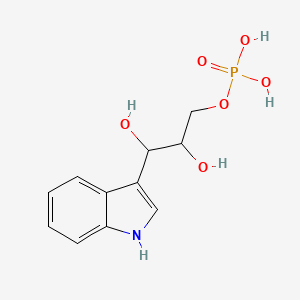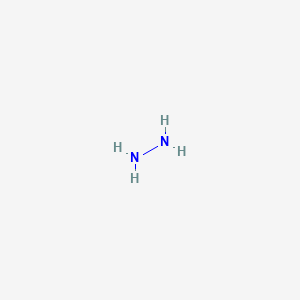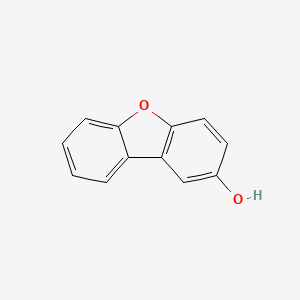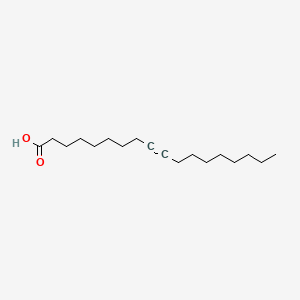
XE-991
Vue d'ensemble
Description
XE-991: is an organic compound belonging to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings. This compound is notable for its unique structure, which includes two pyridin-4-ylmethyl groups attached to the anthracen-9-one core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of XE-991 typically involves the reaction of anthracen-9-one with pyridin-4-ylmethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the anthracen-9-one, followed by nucleophilic substitution with pyridin-4-ylmethyl halides .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: XE-991 can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group in the anthracen-9-one can be reduced to form alcohol derivatives.
Substitution: The pyridin-4-ylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives of the anthracen-9-one.
Substitution: Various substituted anthracene derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
XE-991 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of XE-991 involves its interaction with specific molecular targets. The pyridin-4-ylmethyl groups can facilitate binding to nucleic acids or proteins, potentially disrupting their normal function. The anthracene core can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species .
Comparaison Avec Des Composés Similaires
Anthracene: A simpler structure without the pyridin-4-ylmethyl groups.
Anthraquinone: An oxidized form of anthracene with two carbonyl groups.
9,10-Diphenylanthracene: Similar structure but with phenyl groups instead of pyridin-4-ylmethyl groups.
Uniqueness: XE-991 is unique due to the presence of the pyridin-4-ylmethyl groups, which enhance its ability to interact with biological targets and participate in a wider range of chemical reactions compared to simpler anthracene derivatives .
Propriétés
Formule moléculaire |
C26H20N2O |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |
InChI |
InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |
Clé InChI |
KHJFBUUFMUBONL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |
Pictogrammes |
Irritant |
Synonymes |
10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone XE 991, anthracenone XE-991 XE991 cpd |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
